molecular formula C13H17BF3NO4S B7957087 Ethyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Ethyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B7957087
M. Wt: 351.2 g/mol
InChI Key: OGJNOROWFLDHJG-UHFFFAOYSA-N
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Description

Ethyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of boron, fluorine, and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of boron-containing alcohols or other reduced products.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

Ethyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.

    Industry: The compound is used in the production of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form reversible covalent bonds with biological molecules, which can modulate their activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-chloro-1,3-thiazole-5-carboxylate
  • Ethyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-bromo-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF3NO4S/c1-6-20-9(19)7-8(13(15,16)17)18-10(23-7)14-21-11(2,3)12(4,5)22-14/h6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJNOROWFLDHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(S2)C(=O)OCC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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